![molecular formula C24H26N2O4S B7707470 N-(2H-1,3-benzodioxol-5-yl)-2-[4-(butylsulfamoyl)-2-chlorophenoxy]acetamide](/img/structure/B7707470.png)
N-(2H-1,3-benzodioxol-5-yl)-2-[4-(butylsulfamoyl)-2-chlorophenoxy]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2H-1,3-benzodioxol-5-yl)-2-[4-(butylsulfamoyl)-2-chlorophenoxy]acetamide, also known as BDBS, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[4-(butylsulfamoyl)-2-chlorophenoxy]acetamide is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to inhibit the expression of cyclin D1 and induce the expression of p21, which leads to cell cycle arrest and apoptosis. In Alzheimer's disease research, this compound has been shown to reduce oxidative stress and inflammation, which are known to contribute to the pathogenesis of Alzheimer's disease. In Parkinson's disease research, this compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2H-1,3-benzodioxol-5-yl)-2-[4-(butylsulfamoyl)-2-chlorophenoxy]acetamide in lab experiments is its ability to selectively target cancer cells without affecting normal cells. This makes this compound a promising candidate for cancer therapy. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which makes it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for N-(2H-1,3-benzodioxol-5-yl)-2-[4-(butylsulfamoyl)-2-chlorophenoxy]acetamide research. One direction is to further investigate the mechanism of action of this compound in various diseases. Another direction is to optimize the synthesis method of this compound to improve its solubility and bioavailability. Additionally, future studies could explore the potential of this compound as a therapeutic agent in other diseases, such as diabetes and cardiovascular disease.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising therapeutic potential in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Although the mechanism of action of this compound is not fully understood, it is believed to modulate various signaling pathways involved in cell proliferation, apoptosis, and oxidative stress. This compound has various biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. Future research on this compound could further elucidate its therapeutic potential and optimize its use as a therapeutic agent.
Métodos De Síntesis
N-(2H-1,3-benzodioxol-5-yl)-2-[4-(butylsulfamoyl)-2-chlorophenoxy]acetamide can be synthesized by reacting 2-(2-chlorophenoxy) acetic acid with butylsulfanylamine to form 2-(4-butylsulfamoyl-2-chlorophenoxy) acetic acid. This intermediate product is then reacted with 1,3-benzodioxole-5-carboxylic acid to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-(2H-1,3-benzodioxol-5-yl)-2-[4-(butylsulfamoyl)-2-chlorophenoxy]acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In Alzheimer's disease research, this compound has been shown to improve cognitive function and reduce amyloid beta accumulation. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress.
Propiedades
IUPAC Name |
N-benzyl-2-[4-[(3,5-dimethylphenyl)sulfamoyl]phenoxy]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-18-13-19(2)15-21(14-18)25-31(28,29)23-11-9-22(10-12-23)30-17-24(27)26(3)16-20-7-5-4-6-8-20/h4-15,25H,16-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLRAVBRZFOMBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N(C)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


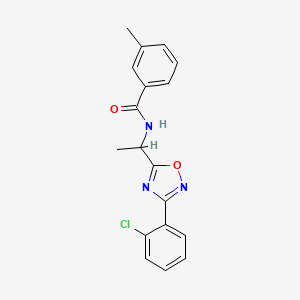
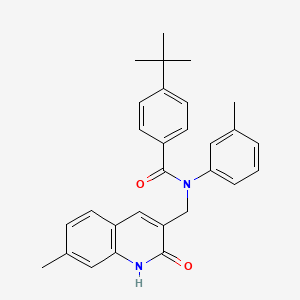

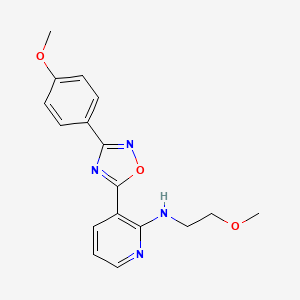
![8-bromo-N-(2,4-dimethylphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7707441.png)

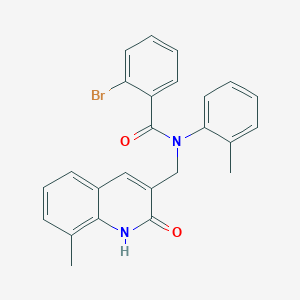
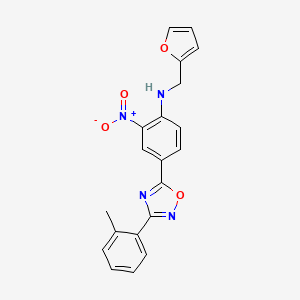
![3-(4-fluorophenyl)-N-(3-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7707457.png)
![N,4-dimethyl-N-({N'-[(Z)-(2-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B7707459.png)
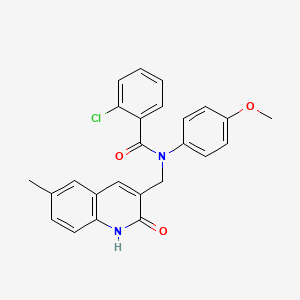
![1-(benzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-3-carboxamide](/img/structure/B7707468.png)
